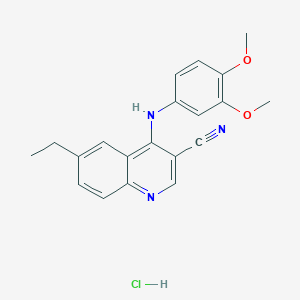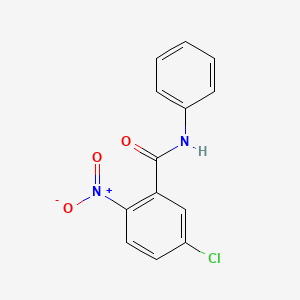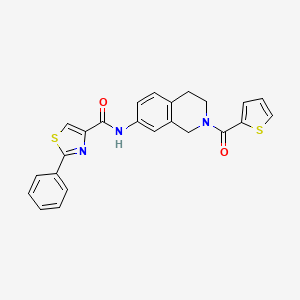![molecular formula C19H16N2S2 B2860450 2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine CAS No. 478246-74-1](/img/structure/B2860450.png)
2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
Pyrimidines are known to have a six-membered ring with two nitrogen atoms. The specific molecular structure of “2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine” would require more specific information or a dedicated analysis .Chemical Reactions Analysis
The chemical reactions involving pyrimidines can be complex and varied. For example, the prolongation of the linker between the central pyrimidine and the methylsulfinylphenyl ring can reduce the inhibitory efficacy . The specific chemical reactions of “this compound” are not available in the literature I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, some pyrimidines have been found to have properties such as density, boiling point, vapour pressure, and others . The specific physical and chemical properties of “this compound” are not available in the literature I have access to.Applications De Recherche Scientifique
Synthesis and Fluorescence Properties
Compounds with structural motifs similar to 2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine have been synthesized and studied for their solid-state fluorescence properties. For example, novel fluorescent compounds derived from benzo[4,5]thieno[3,2-d]pyrimidine have shown strong fluorescence, suggesting potential applications in materials science and bioimaging technologies. These studies highlight the importance of heterocyclic compounds in developing new fluorescent materials with potential utility in various scientific and industrial applications (Yokota et al., 2012).
Antitumor and Antibacterial Agents
Similar pyrimidine derivatives have been explored for their potential as antitumor and antibacterial agents. For instance, 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of thymidylate synthase, displaying significant antitumor and antibacterial activity. These findings suggest that compounds with pyrimidine cores might be valuable in the development of new chemotherapeutic agents (Gangjee et al., 1996).
Crystal Structure and Biological Evaluation
Research on pyrimidine derivatives, including those with benzylsulfanyl groups, has also focused on their crystal structure and biological evaluation. Studies have shown that these compounds exhibit varied biological activities, including cytotoxic properties against cancer cell lines and antimicrobial effects. Such research underlines the potential of these compounds in pharmaceutical development and the design of new drugs with specific biological targets (Stolarczyk et al., 2021).
Antioxidant and Anticorrosive Additives
The synthesis of pyrimidine derivatives has extended into the development of new additives for industrial applications, such as antioxidants and anticorrosive agents for motor oils. This demonstrates the compound's versatility and its potential utility beyond biomedical research, including in materials science and chemical engineering (Hassan et al., 2010).
Mécanisme D'action
The mechanism of action of pyrimidines can vary depending on their specific structure and the biological system they interact with. Some pyrimidines exhibit anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . The specific mechanism of action for “2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine” is not available in the literature I have access to.
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to safety data sheets for specific compounds for accurate information . The safety and hazards of “2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine” are not available in the literature I have access to.
Orientations Futures
Propriétés
IUPAC Name |
2-benzylsulfanyl-9-methyl-5H-thiochromeno[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2S2/c1-13-7-8-17-16(9-13)18-15(12-22-17)10-20-19(21-18)23-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYFDPWIYYKJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2860367.png)
![1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)indoline](/img/structure/B2860368.png)
![N-(2,5-dichlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2860370.png)


![4-Ethyl-2,3-dioxo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B2860378.png)


![6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2860383.png)



![1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2860389.png)
![3-(Dimethylamino)-1-{3-[2-(4-tertbutoxycarbonylpiperazin-1-yl)ethoxy]phenyl}-prop-2-ene-1-one cis/trans isomers](/img/structure/B2860390.png)